4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Overview
Description
“4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is a chemical compound with the CAS Number: 50405-45-3. It has a molecular weight of 140.14 and its IUPAC name is 5,6-dimethyl-2H-pyran-2,4 (3H)-dione . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is represented by the linear formula C7H8O3 . The InChI code for this compound is 1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” include a molecular weight of 140.13700 . The compound is a solid at room temperature . Other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Chemical Structure and Properties
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is structurally related to compounds like 2,2-dimethylchroman-6-ol. The chemical structure of these compounds often includes a pyran ring, which can adopt different conformations. Such compounds have been studied for their chemical properties and intermolecular interactions, such as hydrogen bonding, which can influence their chemical behavior and potential applications (Jha et al., 2000).
Synthesis and Derivatives
The synthesis of derivatives of pyran compounds, including those related to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, is a significant area of research. These derivatives are often synthesized through reactions with various chemicals, leading to a range of condensed pyran systems and spirocyclic pyrans. Such research provides insight into the chemical reactivity and potential applications of these compounds in various fields (Arsen'eva & Arsen'ev, 2008), (Arsen'eva & Arsen'ev, 2009).
Corrosion Inhibition
Some derivatives of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one have been studied for their potential as corrosion inhibitors. These studies involve evaluating the effectiveness of these compounds in protecting metals like steel against corrosion, especially in acidic environments. The research includes investigations into the optimal conditions for their use and their mechanisms of action (Khattabi et al., 2019).
Biological Activities
The derivatives of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one have been explored for their biological activities. For example, certain derivatives have shown effectiveness against plant pathogenic fungi and termites. These findings indicate the potential for these compounds to be used in agricultural and pest control applications (Tawata et al., 1996).
Medicinal Chemistry
In medicinal chemistry, pyrano[3,2-b]pyrans, which include compounds related to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, are significant due to their wide range of biological activities. They have been explored as drug candidates and synthetic compounds for their roles in pharmaceutical chemistry. These studies highlight the importance of such compounds in developing new therapeutic agents (Borah et al., 2021).
Electrocatalytic Applications
Recent research has also focused on the electrocatalytic applications of pyran derivatives. This includes the development of novel synthetic methods for constructing complex molecular structures using electrochemical techniques. Such research opens up new avenues for synthesizing medicinally relevant compounds in an environmentally friendly manner (Ryzhkova et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-5,6-dimethylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNXPYGPCOODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716177 | |
Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
CAS RN |
50405-45-3 | |
Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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